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Compound of Interest

Compound Name: MDAI

Cat. No.: B1180724

An In-Depth Technical Guide to the Chemical Properties of 5,6-Methylenedioxy-2-aminoindane
(MDAI)

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical
methods, and mechanism of action of 5,6-Methylenedioxy-2-aminoindane (MDAI), tailored for
researchers, scientists, and drug development professionals.

Core Chemical Properties

5,6-Methylenedioxy-2-aminoindane (MDAI) is a synthetic compound developed in the 1990s by
a research team led by David E. Nichols at Purdue University.[1] Structurally, it is a rigid
analogue of 3,4-methylenedioxyamphetamine (MDA). The chemical structure of MDAI is
derived from MDA by cyclizing the alpha-methyl group of the side chain back to the benzene
ring, forming an indane ring system.[1] This structural modification significantly alters its
pharmacological properties compared to its phenethylamine counterparts.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of MDAL.
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Property Value Source

6,7-dihydro-5H-cyclopentalf][1
IUPAC Name Y ) Y .p (At [1]
[2]benzodioxol-6-amine

MDA, 5,6-Methylenedioxy-2-

Synonyms o
aminoindan
CAS Number 132741-81-2 (free base) [1]
Chemical Formula C10H11NO2 [1]
Molecular Weight 177.203 g/mol [1]
XLogP3 1.2 [1]
K Not experimentally determined
a
P in available literature.
] ] Not extensively documented in
Melting Point o
scientific literature.[1]
Limited in water; improved in
acidic conditions. Good in
Solubility methanol, high in dimethyl

sulfoxide (DMSO), and

moderate in ethanol.[1]

Solubility Profile

MDAI demonstrates limited solubility in water, which is consistent with its moderately lipophilic
nature as indicated by its XLogP3 value of 1.2.[1] Its solubility is pH-dependent, with increased
solubility in acidic conditions due to the protonation of the primary amine group, leading to the
formation of water-soluble salts like the hydrochloride salt.[1] Conversely, it is less soluble in
basic conditions.[1] The compound shows good solubility in organic solvents such as methanol,
high solubility in dimethyl sulfoxide (DMSQO), and moderate solubility in ethanol.[1]

Synthesis and Purification

The synthesis of MDAI was first described by the Nichols group.[3] The common synthetic
route starts from 3-(3,4-methylenedioxyphenyl)propionic acid.
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Synthesis Workflow

Figure 1: General Synthesis Workflow for MDA

Click to download full resolution via product page

Caption: General Synthesis Workflow for MDAI

Experimental Protocol: Synthesis of 5,6-
Methylenedioxy-2-aminoindane

This protocol is based on the synthetic scheme reported by Nichols et al.
Step 1: Formation of 5,6-Methylenedioxy-1-indanone

e To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a suitable solvent (e.g.,
dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl
chloride) at 0 °C.

« Stir the reaction mixture at room temperature until the acid is completely converted to the
acid chloride.

» Remove the solvent and excess chlorinating agent under reduced pressure.

o Dissolve the resulting acid chloride in a suitable solvent for Friedel-Crafts acylation (e.g.,
dichloromethane or nitrobenzene).

e Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at O °C.

 Stir the reaction mixture at room temperature until cyclization is complete, as monitored by
Thin Layer Chromatography (TLC).

¢ Quench the reaction by carefully pouring it onto a mixture of ice and concentrated
hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous
sulfate, and concentrate it to yield crude 5,6-methylenedioxy-1-indanone.

Purify the crude product by recrystallization or column chromatography.

Step 2: Oximation of 5,6-Methylenedioxy-1-indanone

Dissolve the purified 5,6-methylenedioxy-1-indanone in a suitable solvent such as methanol.

[1]
Add amyl nitrite and a catalytic amount of hydrochloric acid.[1]

Stir the mixture at room temperature until the formation of the hydroxyimino ketone is
complete (monitored by TLC).[1]

Isolate the product by filtration or extraction.

Step 3: Reduction to 5,6-Methylenedioxy-2-aminoindane

Dissolve the hydroxyimino ketone in glacial acetic acid.[1]
Add a palladium on carbon (Pd/C) catalyst.[1]

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at
a suitable pressure and temperature until the reduction is complete.

Filter off the catalyst and remove the solvent under reduced pressure.

Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO:s) to
precipitate the free base of MDAL.

Extract the product with an organic solvent, dry the organic layer, and concentrate it to yield
crude MDAL.

The final product can be further purified by conversion to its hydrochloride salt and
recrystallization.

Analytical Methods for Purity Determination
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Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis and
purity determination of MDAL.[3] Due to the co-elution of MDAI with its positional isomer, 4,5-
MDALI, derivatization is often necessary for their differentiation.[3]

GC-MS Analysis Workflow

(€9, vith aeB”vaKZ:lg’gA orech) ‘—»’ GC-MS Injection H Chromatographic Separation }—»’ Mass Spectrometric Detection

Figure 2: Workflow for GC-MS Purity Analysis of MDAI
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Caption: Workflow for GC-MS Purity Analysis of MDAI

Experimental Protocol: GC-MS Analysis

This protocol is a composite based on established methods for the analysis of aminoindanes.

[2]3]
1. Sample Preparation and Derivatization:

o Accurately weigh a sample of MDAI and dissolve it in a suitable solvent (e.g., methanol or
ethyl acetate) to a known concentration.

o For derivatization, use a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA),
heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).[3]

o Mix the sample solution with the derivatizing agent and heat if necessary, following the
specific reaction conditions for the chosen reagent.

2. GC-MS Instrumentation and Conditions:
e Gas Chromatograph: Agilent 7890A or equivalent.[3]
e Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass-selective detector.[3]

e Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 pum film thickness.[3]
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o Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
e Injector Temperature: 280 °C.[2]
e Injection Volume: 1 pL with a split ratio of 20:1.[2]
e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 1.0 min.[2]
o Ramp: Increase to 300 °C at a rate of 12 °C/min.[2]
o Final hold: Hold at 300 °C for 9.0 min.[2]
o MSD Transfer Line Temperature: 280 °C.[2]
e MS Source Temperature: 230 °C.[2]
¢ MS Quadrupole Temperature: 150 °C.[2]
« lonization Mode: Electron lonization (EIl) at 70 eV.[3]
e Mass Scan Range: 34-550 amu.[2]
3. Data Analysis:

« Identify the peak corresponding to the derivatized MDAI based on its retention time and
mass spectrum.

o Determine the purity by calculating the peak area of the analyte as a percentage of the total
peak area of all components in the chromatogram.

o Compare the obtained mass spectrum with a reference spectrum for confirmation.

Mechanism of Action

MDAI acts as a selective serotonin and norepinephrine releasing agent (SNRA). It has a
significantly lower effect on dopamine release compared to serotonin and norepinephrine.[4]
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Interaction with Monoamine Transporters
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Figure 3: Proposed Mechanism of Action of MDAI
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Caption: Proposed Mechanism of Action of MDAI

Experimental Protocols for Transporter Interaction
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The affinity and functional activity of MDAI at the serotonin and norepinephrine transporters
can be determined using in vitro assays.

This protocol describes a competitive radioligand binding assay to determine the inhibition
constant (Ki) of MDAI for SERT.

Workflow:

Prepare Cell Membranes
(Expressing hSERT)

[ D TS W) SenaratsBotindland Quantify Bound Radioactivity Data Analysis
citalopram and varying |—®| Free Radioligand (Scintillation Counting) Y (1C50 and Ki de&eyrminaﬂon) Ki value for MDAI at SERT
ncentrations of MDAI (Rapid Filtration) 9

Figure 4: Workflow for SERT Binding Assay

Click to download full resolution via product page
Caption: Workflow for SERT Binding Assay
Protocol:

 Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the
human serotonin transporter (hSERT).

o Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, pH
7.4).

e Reaction Mixture: In a 96-well plate, combine:

o

Cell membranes (typically 5-20 pg of protein).

o

[?H]citalopram (a radioligand for SERT) at a concentration near its Kd.

[¢]

Varying concentrations of MDAI.

[e]

For non-specific binding, use a high concentration of a known SERT inhibitor (e.g.,
fluoxetine).

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to
reach equilibrium.
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« Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell
harvester to separate bound from free radioligand.

e Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

« Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
quantify the radioactivity using a scintillation counter.

e Data Analysis:

[¢]

Calculate specific binding by subtracting non-specific binding from total binding.

[¢]

Plot the percentage of specific binding against the logarithm of the MDAI concentration.

[e]

Determine the 1Cso value (the concentration of MDAI that inhibits 50% of specific binding)
using non-linear regression analysis.

[e]

Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake
by MDAL.

Workflow:

Culture Cells
(Expressing hNET)

cells with Initiate uptake with Terminate uptake — Quantify intracellular radioactivity
i MDAI [3HInorepinephrine (Rapid washing with ice-cold buffer) & (

Figure 5: Workflow for NET Uptake Inhibition Assay

Click to download full resolution via product page
Caption: Workflow for NET Uptake Inhibition Assay
Protocol:

e Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET)
plated in 24- or 96-well plates.
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o Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

e Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying
concentrations of MDAI for a short period (e.g., 10-20 minutes) at 37 °C.

o Uptake Initiation: Add [3H]norepinephrine to each well to initiate the uptake process.

 Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37 °C, ensuring the
measurement is within the initial linear phase of uptake.

o Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the
cells multiple times with ice-cold assay buffer.

o Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

» Scintillation Counting: Transfer the cell lysates to scintillation vials with scintillation cocktail
and quantify the radioactivity.

o Data Analysis:
o Determine the amount of specific uptake at each MDAI concentration.

o Plot the percentage of inhibition of uptake against the logarithm of the MDAI
concentration.

o Determine the ICso value using non-linear regression analysis.

This technical guide provides a detailed overview of the chemical properties of 5,6-
Methylenedioxy-2-aminoindane, along with methodologies for its synthesis, analysis, and
characterization of its mechanism of action. The provided protocols and workflows are intended
to serve as a valuable resource for researchers in the fields of pharmacology, medicinal
chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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